Viscumneoside V
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Overview
Description
Viscumneoside V is a naturally occurring compound found in the plant Viscum coloratum, an evergreen hemiparasitic plant whose stems and leaves are used in traditional Chinese medicine for the treatment of rheumatism . It is a type of viscumneoside, specifically a derivative of viscumneoside III, where the primary hydroxy group of the β-D-apiofuranosyl moiety has been converted to the corresponding β-D-apiofuranoside derivative .
Preparation Methods
Viscumneoside V can be isolated from the extract of Viscum coloratum through a series of solvent fractionation and preparative high-performance liquid chromatography (HPLC) steps . The process involves:
Solvent Fractionation: The plant extract is fractionated using organic solvents to separate different components.
Preparative HPLC: The fractions containing this compound are further purified using preparative HPLC to obtain the pure compound.
Chemical Reactions Analysis
Viscumneoside V undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The hydroxy groups in this compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Viscumneoside V has several scientific research applications:
Chemistry: It is used as a reference compound in the study of flavanone glycosides and their derivatives.
Medicine: this compound has shown potential therapeutic effects, including anti-inflammatory and immune-modulating activities.
Mechanism of Action
Viscumneoside V exerts its effects by modulating the production of chemokines such as MCP-1 and RANTES. It inhibits the activation of signaling pathways like AKT, MAPK, and EGF, which are involved in inflammatory responses . The compound’s ability to regulate macrophage activity and suppress chemokine production contributes to its anti-inflammatory and immune-modulating properties .
Comparison with Similar Compounds
Viscumneoside V is similar to other viscumneosides, such as viscumneoside III and homoeriodictyol . it is unique due to its specific structural modification, where the primary hydroxy group of the β-D-apiofuranosyl moiety is converted to the corresponding β-D-apiofuranoside derivative . This structural difference contributes to its distinct biological activities and potential therapeutic applications.
Similar Compounds
- Viscumneoside III
- Homoeriodictyol
Properties
CAS No. |
119016-92-1 |
---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
728.6 g/mol |
IUPAC Name |
7-[3-[4-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C32H40O19/c1-44-19-4-13(2-3-15(19)35)18-7-17(37)22-16(36)5-14(6-20(22)49-18)48-28-25(24(39)23(38)21(8-33)50-28)51-30-27(41)32(43,12-47-30)11-46-29-26(40)31(42,9-34)10-45-29/h2-6,18,21,23-30,33-36,38-43H,7-12H2,1H3 |
InChI Key |
HUBUCUOTSSVULF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(COC6C(C(CO6)(CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(COC6C(C(CO6)(CO)O)O)O)O)O)O |
Synonyms |
homoeriodictyol-7-apiosyl(1-5)-apiosyl(1-2)-glucopyranoside viscumneoside V |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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